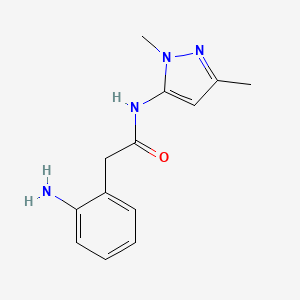

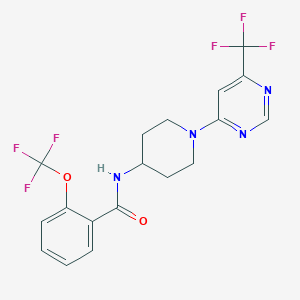

![molecular formula C13H9N3S3 B2546378 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole CAS No. 324540-92-3](/img/structure/B2546378.png)

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is a heterocyclic molecule that contains both imidazo[2,1-b]thiazole and benzo[d]thiazole moieties. These structural motifs are known for their biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of related benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives has been reported through various methods. For instance, a one-pot metal-free procedure has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazole analogues, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives has been described, which involves the formation of imidazo[2,1-b]thiazole rings . These methods could provide insights into the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been studied using various spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as thermal analysis methods like TG/DTA . Single-crystal X-ray diffraction methods and DFT calculations have been employed to optimize the molecular geometry and to compare with experimental data . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives has been explored in various chemical reactions. For example, the phase-based chemoselective reaction has been used to construct libraries of 2-alkoxy/thioalkoxy benzo[d]imidazole and 2-thione benzo[d]imidazole . The regioselective synthesis of benzo[d]imidazo[2,1-b]thiazoles has also been reported, which could provide insights into the chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have been calculated to assess their drug potential and molecular diversity in three-dimensional space . These properties include physicochemical characteristics, energy-minimized 3D structures, and molecular electrostatic potential . Such analyses are crucial for understanding the behavior of this compound in biological systems and its potential as a therapeutic agent.

Relevant Case Studies

Several case studies have been reported where benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have been evaluated for biological activities. For instance, imidazo[2,1-b]thiazole derivatives have been studied as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant in vitro and in vivo activity . Additionally, antileishmanial, antibacterial, antifungal, and anti-inflammatory activities have been investigated for these derivatives, providing a range of potential therapeutic applications .

Applications De Recherche Scientifique

Antifungal Activity

Research on similar compounds, such as sertaconazole, a chloro-imidazolyl derivative, demonstrates significant antifungal activity. This compound has been proven effective in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the potential of thiazolyl derivatives in antifungal treatments. The efficacy of sertaconazole in these studies underscores the importance of such compounds in developing topical therapies for fungal infections (Nasarre et al., 1992) (Pedragosa et al., 1992).

Antidepressant and Anticonvulsant Effects

A study on benzo[d]thiazol derivatives revealed their potential in treating depression and preventing convulsions. This research found that certain derivatives showed significant antidepressant and anticonvulsant effects, which could open up new avenues for treating these conditions. The study indicates the promising role of thiazol derivatives in neurological and psychiatric disorders (Jin et al., 2019).

Antithyroid Activity

Research on 1-methyl-2-mercaptoimidazole, a compound related to the structure , has shown effectiveness in treating hyperthyroidism. This highlights the therapeutic potential of imidazole derivatives in managing thyroid disorders, suggesting a broader application of such chemical structures in endocrine therapies (Reveno & Rosenbaum, 1950).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various protein kinases .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various cellular pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet properties .

Result of Action

Similar compounds have shown promising inhibitory activity over various cancer cell lines .

Action Environment

Similar compounds have been synthesized under various conditions, suggesting that environmental factors could potentially influence their action .

Propriétés

IUPAC Name |

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDXZCMAHMARDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

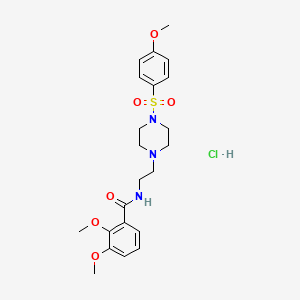

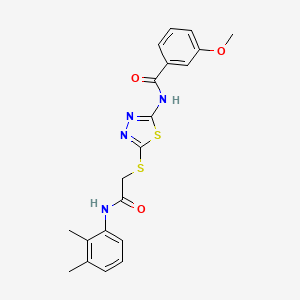

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

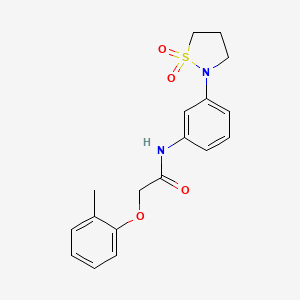

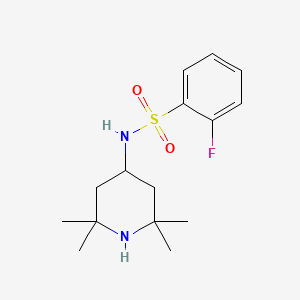

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

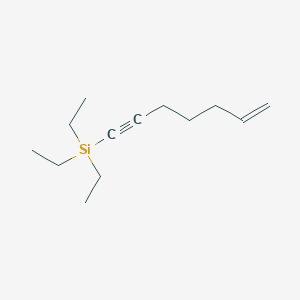

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)

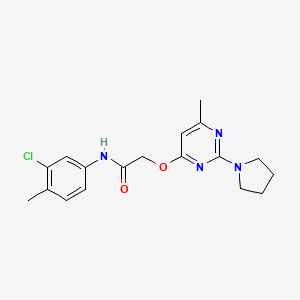

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)